3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is an organotin compound characterized by the presence of tin and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method involves the reaction of tetramethyltin with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to obtain high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Organotin halides and amines.
Scientific Research Applications
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5-trithiepane: Another sulfur-containing compound with similar structural features.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A compound with a similar tetramethyl substitution pattern but different functional groups.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
918904-57-1 |
---|---|
Molecular Formula |
C8H20S2Sn2 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-1,5,3,7-dithiadistannocane |
InChI |
InChI=1S/2C2H4S.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
InChI Key |
OHTXSAJYZJFFTI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(CSC[Sn](CSC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.